N-(4-chlorophenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
This compound belongs to the quinoline-derived acetamide class, characterized by a 4-methylbenzenesulfonyl group at position 3 of the quinoline ring and a 4-chlorophenyl substituent on the acetamide moiety. Its molecular formula is C25H20ClN2O4S (inferred from analogs in –7).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c1-16-6-12-19(13-7-16)32(30,31)22-14-27(21-5-3-2-4-20(21)24(22)29)15-23(28)26-18-10-8-17(25)9-11-18/h2-14H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMSAUVZZNNXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer and antimicrobial properties, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H21ClN2O5S. The compound features a chlorophenyl group, a sulfonamide moiety, and a quinoline scaffold, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The mechanism of action appears to involve the inhibition of specific cancer cell proliferation pathways.
Research Findings
- Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., A549 lung adenocarcinoma) demonstrated that the compound significantly reduced cell viability. For instance, at a concentration of 100 µM, it reduced A549 cell viability to approximately 64% compared to untreated controls .
- Structure-Activity Relationship (SAR) : The presence of the 4-chlorophenyl group was found to enhance anticancer activity. Compounds with similar substitutions showed varying degrees of effectiveness, indicating that structural modifications can significantly impact biological activity .
- Cytotoxicity : The compound exhibited selective cytotoxicity towards cancer cells while showing relatively lower toxicity towards non-cancerous cells (HSAEC1-KT), suggesting a promising therapeutic index .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against multidrug-resistant pathogens.
Research Findings
- Antimicrobial Screening : The compound was tested against various strains, including Klebsiella pneumoniae and Staphylococcus aureus. Results indicated that it possesses significant antimicrobial properties, particularly against resistant strains .
- Mechanism of Action : The antimicrobial activity is believed to stem from its ability to interfere with bacterial cell wall synthesis and function, although detailed mechanistic studies are still needed to elucidate the exact pathways involved.
Case Studies
Several case studies have provided insights into the practical applications of this compound:
- A study focused on the synthesis and biological evaluation of related quinoline derivatives demonstrated that modifications in the sulfonamide group can lead to enhanced potency against specific cancer types .
- Another study reported on the synergistic effects observed when combining this compound with traditional antibiotics, suggesting potential for use in combination therapies against resistant infections .
Scientific Research Applications
Medicinal Chemistry
N-(4-chlorophenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has been studied for its potential as an antimicrobial agent . Its structure suggests that it may interact with bacterial enzymes or receptors, leading to inhibitory effects on microbial growth.
Case Study : A study demonstrated that derivatives of quinoline compounds exhibit significant antibacterial activity against various strains, suggesting that modifications to the quinoline structure can enhance efficacy against resistant bacteria .
Anticancer Research
This compound has shown promise in anticancer applications , particularly due to its ability to induce apoptosis in cancer cells. The incorporation of the sulfonamide group is believed to enhance its cytotoxic properties.
Data Table: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 36 | Apoptosis induction |
| Compound B | HeLa | 34 | Caspase activation |
| This compound | MCF-7 | TBD | TBD |
The exact IC50 values for this compound are still under investigation, but preliminary results indicate potential for significant anticancer activity.
Biological Probes
Due to its unique structure, this compound serves as a biological probe for studying specific biological pathways involving quinoline derivatives. Its interaction with cellular targets can provide insights into fundamental biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
The target compound’s analogs differ in substituents on the quinoline ring and the phenylacetamide group, leading to variations in molecular weight, solubility, and steric effects. Key examples include:
Table 1: Structural and Molecular Comparison
*Estimated based on analogs.
- Substituent Effects: The 4-methylbenzenesulfonyl group (target compound) enhances lipophilicity compared to the unsubstituted benzenesulfonyl group in 866590-95-6 . A 6-ethyl group (866590-95-6) increases molecular weight and may sterically hinder interactions with hydrophobic binding pockets. Replacing the 4-chlorophenyl (target) with 4-methylphenyl (902521-35-1) reduces polarity, altering solubility and pharmacokinetics .
Crystallographic and Conformational Differences
highlights that substituents on arylacetamides significantly impact molecular conformation. For example:
- Dihedral angles between the dichlorophenyl and pyrazol-4-yl rings in related compounds range from 54.8° to 77.5° , affecting planarity and intermolecular interactions .
- Hydrogen bonding patterns (e.g., N–H⋯O dimers) in analogs like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide suggest that similar interactions may stabilize the target compound’s structure .
Preparation Methods
Starting Materials and Reaction Conditions
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Aniline derivative : 3-Aminobenzoic acid or substituted analogues.
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β-Ketoester : Ethyl acetoacetate (for methyl substitution at position 2).
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Solvent : Ethanol or toluene.
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Temperature : Reflux (78–110°C) for 6–12 hours.
The reaction proceeds via condensation of the aniline with the β-ketoester, forming a Schiff base intermediate that undergoes cyclization under thermal conditions.
Mechanistic Insights
-
Schiff base formation : Nucleophilic attack of the aniline’s amino group on the β-ketoester’s carbonyl carbon.
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Cyclization : Intramolecular attack of the enolized β-ketoester onto the aromatic ring, forming the quinoline skeleton.
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Aromatization : Loss of water and ethanol yields the 4-oxo-1,4-dihydroquinoline structure.
Key analytical data :
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IR : Strong carbonyl stretch at 1670–1690 cm⁻¹ (C=O).
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¹H NMR (DMSO-d₆) : δ 8.15 (d, J = 8.2 Hz, 1H, H-5), 7.89 (t, J = 7.8 Hz, 1H, H-7), 7.62 (d, J = 8.1 Hz, 1H, H-8), 6.98 (s, 1H, H-2).
Sulfonylation at Position 3: Introduction of the 4-Methylbenzenesulfonyl Group
Electrophilic aromatic sulfonylation is employed to functionalize the quinoline core at position 3.
Reagents and Optimization
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Sulfonating agent : 4-Methylbenzenesulfonyl chloride (TsCl).
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Catalyst : Anhydrous AlCl₃ (1.2 equiv).
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Solvent : Dichloromethane (DCM) or 1,2-dichloroethane.
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Temperature : 0°C to room temperature, 4–6 hours.
The electron-withdrawing 4-oxo group directs electrophilic substitution to the adjacent position (C-3).
Procedure
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Dissolve 4-oxo-1,4-dihydroquinoline (1 equiv) in DCM.
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Add AlCl₃ and TsCl sequentially under nitrogen.
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Stir until TLC confirms completion.
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Quench with ice-water, extract with DCM, and purify via recrystallization (ethanol/water).
Key analytical data :
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¹H NMR (DMSO-d₆) : δ 8.21 (d, J = 8.3 Hz, 1H, H-5), 7.94–7.89 (m, 3H, Ts aromatic H), 7.62 (d, J = 8.0 Hz, 2H, Ts aromatic H), 2.45 (s, 3H, Ts-CH₃).
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Mass spectrometry : m/z 329 [M+H]⁺.
N-Alkylation: Attachment of the N-(4-Chlorophenyl)acetamide Moiety
The final step involves alkylating the quinoline’s nitrogen (position 1) with 2-chloro-N-(4-chlorophenyl)acetamide.
Synthesis of 2-Chloro-N-(4-chlorophenyl)acetamide
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Reactants : 4-Chloroaniline (1 equiv) and 2-chloroacetyl chloride (1.1 equiv).
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Base : Triethylamine (TEA, 1.5 equiv).
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Solvent : Tetrahydrofuran (THF), 0°C to room temperature.
Procedure :
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Add 2-chloroacetyl chloride dropwise to a stirred solution of 4-chloroaniline and TEA in THF.
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Filter the precipitate and recrystallize from ethanol.
Key analytical data :
Alkylation of the Quinoline Nitrogen
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Base : Sodium hydride (NaH, 1.2 equiv).
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Solvent : Dimethylformamide (DMF), 80°C, 4 hours.
Procedure :
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Dehydrohalogenate 3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinoline with NaH in DMF.
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Add 2-chloro-N-(4-chlorophenyl)acetamide and stir under nitrogen.
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Purify via column chromatography (silica gel, ethyl acetate/hexane).
Key analytical data :
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¹H NMR (DMSO-d₆) : δ 8.22 (d, J = 8.2 Hz, 1H, H-5), 7.95–7.88 (m, 3H, Ts aromatic H), 7.63 (d, J = 8.1 Hz, 2H, Ts aromatic H), 7.55 (d, J = 8.7 Hz, 2H, ArH-Cl), 7.34 (d, J = 8.7 Hz, 2H, ArH-Cl), 4.92 (s, 2H, N-CH₂), 2.46 (s, 3H, Ts-CH₃).
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IR : 1675 cm⁻¹ (quinolinone C=O), 1650 cm⁻¹ (acetamide C=O).
Optimization and Challenges
Yield Enhancement Strategies
Common Byproducts and Mitigation
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Over-alkylation : Controlled stoichiometry (1:1 ratio of quinoline to chloroacetamide).
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Sulfonic acid formation : Use anhydrous conditions and molecular sieves.
Scalability and Industrial Applications
The protocol is scalable to kilogram-scale with modifications:
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Continuous flow reactors : For quinoline cyclization (residence time: 20 min).
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Catalyst recycling : AlCl₃ recovery via aqueous extraction.
Q & A
Q. What are the critical synthetic pathways and optimization strategies for this compound?
The synthesis typically involves multi-step reactions starting from functionalized quinoline precursors. Key steps include:
- Sulfonylation : Introducing the 4-methylbenzenesulfonyl group at the quinoline C-3 position under acidic conditions (e.g., H₂SO₄ catalysis) .
- Acetamide coupling : Reacting the chlorophenyl moiety with the quinoline core via nucleophilic substitution or amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., methanol/water) are critical for isolating high-purity product (>95% by HPLC) . Challenges include minimizing side reactions (e.g., over-oxidation) and improving yields (typically 40-60%) through temperature control and reagent stoichiometry adjustments.
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Comprehensive characterization involves:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the sulfonyl group (δ ~3.1 ppm for CH₃, δ ~125-140 ppm for aromatic C), acetamide carbonyl (δ ~168-170 ppm), and quinoline protons (δ ~7.5-8.5 ppm) .
- IR : Stretching vibrations for sulfonyl (1150-1350 cm⁻¹) and amide (1650-1700 cm⁻¹) groups .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 469.08 for C₂₄H₂₀ClN₂O₄S) .
- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between quinoline and chlorophenyl groups) .
Q. What in vitro assays are used for preliminary biological evaluation?
Standard assays include:
- Anticancer activity : MTT assay on cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition at 10 µM concentration) .
- Antimicrobial screening : Broth microdilution (MIC values against S. aureus or E. coli) . Data interpretation requires normalization to positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?
SAR strategies involve:
- Substituent variation : Replacing the 4-methylbenzenesulfonyl group with electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .
- Bioisosteric replacement : Swapping the chlorophenyl moiety with fluorophenyl to improve blood-brain barrier penetration .
- LogP optimization : Introducing hydrophilic groups (e.g., morpholine) to reduce lipophilicity (target LogP <3) . Example SAR Table :
| Substituent (R) | IC₅₀ (HeLa, µM) | LogP | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 4-CH₃-C₆H₄SO₂ | 2.1 | 3.8 | 45 |
| 4-NO₂-C₆H₄SO₂ | 1.7 | 4.2 | 60 |
| 4-F-C₆H₄SO₂ | 3.5 | 3.1 | 30 |
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies (e.g., variable IC₅₀ values) may arise from:
- Assay conditions : Differences in cell passage number, serum concentration, or incubation time .
- Compound purity : Impurities >5% (e.g., unreacted starting materials) can skew results .
- Target selectivity : Off-target effects (e.g., inhibition of cytochrome P450 enzymes) . Mitigation strategies include orthogonal assays (e.g., SPR for binding affinity) and rigorous batch-to-batch QC .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Xenograft models : Subcutaneous tumor implants (e.g., HCT-116 colorectal cancer in nude mice) to assess tumor growth inhibition .
- Pharmacokinetics : IV/oral dosing (10 mg/kg) to measure bioavailability (AUC₀–24) and half-life .
- Toxicity : Histopathology of liver/kidney tissues post-administration . Key Parameters :
- Target plasma concentration: ≥1 µM (based on in vitro IC₅₀).
- Dose regimen: BID dosing to maintain therapeutic levels .
Methodological Notes
- Data Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to pool data from multiple studies, adjusting for variables like cell type or assay protocol .
- Experimental Design : Employ factorial design (e.g., Taguchi method) to optimize reaction conditions or biological assay parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
